Potassium (2-methylsulfonylphenyl)trifluoroborate

Descripción general

Descripción

Potassium (2-methylsulfonylphenyl)trifluoroborate (KMSPT) is a novel reagent that has been developed for use in organic synthesis, particularly for the synthesis of carboxylic acids, esters, and amides. KMSPT is a highly efficient and versatile reagent that has been used in a wide variety of synthetic applications. The reagent has been used to synthesize carboxylic acids, esters, amides, and other compounds with a wide range of functional groups. KMSPT is also known as a “superbase” due to its high basicity and low pKa. In addition, KMSPT is a mild and selective reagent that can be used in a variety of reaction conditions.

Aplicaciones Científicas De Investigación

Potassium in Agriculture: Needs and Prospects

Potassium (K) plays a critical role in agriculture, influencing various aspects from soil fertility to plant stress resistance. Research indicates that K is essential in plant physiology, impacting photosynthesis, water use efficiency, and resistance to pests and diseases. Future research is directed towards understanding K's availability from soils and its role in mitigating plant stress situations like drought and salinity. Modern molecular biological approaches are being employed to study K's role, emphasizing the need for more interaction between molecular biologists and agronomists to benefit agricultural practices (Römheld & Kirkby, 2010).

Advanced Potassium-Ion Batteries

Potassium-based batteries, particularly potassium-ion batteries (PIBs), are emerging as attractive alternatives to lithium-ion batteries for large-scale energy storage due to their economic value and abundance. Research focuses on understanding the unique challenges of PIBs, including electrolyte development and electrode material optimization, to enhance their performance and durability (Yao & Zhu, 2020).

Potassium Solubilizing Bacteria in Soil Health

Potassium solubilizing bacteria (KSB) play a significant role in converting insoluble potassium to soluble forms that are available for plant uptake. This biological process is critical for sustainable agriculture, reducing reliance on chemical fertilizers and improving soil health. The application and management of KSB as biofertilizers are gaining attention as an effective alternative to enhance crop growth and yield (Etesami, Emami, & Alikhani, 2017).

Potassium's Role in Plant Growth and Stress Resistance

Potassium is essential for plant growth, development, and stress resistance. It influences root growth, enhances drought tolerance, and improves disease resistance. Studies show that optimal potassium nutrition is crucial for maximizing crop yield and quality. Research continues to explore potassium's multifaceted role in plant physiology, including its interaction with other nutrients and its impact on plant metabolic processes (Zörb, Senbayram, & Peiter, 2014).

Insights into Potassium-Sulfur Batteries

Potassium-sulfur (K-S) batteries are gaining attention as a cost-effective and high-capacity energy storage solution. Despite their potential, challenges such as low cathode conductivity and electrode stability need to be addressed. Research is focused on developing strategies to improve the functional performance of K-S batteries, including novel electrode materials and battery architectures (Yuan et al., 2020).

Mecanismo De Acción

Target of Action

This compound is primarily used for research and development purposes .

Mode of Action

It is known that trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable and remarkably compliant with strong oxidative conditions .

Biochemical Pathways

Organoboron reagents are known to be involved in suzuki–miyaura-type reactions .

Pharmacokinetics

As a research compound, it is primarily used in controlled laboratory settings .

Result of Action

Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium (2-methylsulfonylphenyl)trifluoroborate. It is known to be stable in ambient temperatures and under strong oxidative conditions . It should be handled with care to avoid exposure to skin, eyes, and respiratory system .

Análisis Bioquímico

Biochemical Properties

Potassium (2-methylsulfonylphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The interactions of this compound with biomolecules are primarily based on its ability to form stable complexes with enzymes and proteins, facilitating various biochemical processes .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and subsequent cellular responses. This compound is also known to participate in oxidative conditions, where it remains stable and facilitates various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under ambient conditions, but its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with minimal degradation observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolic processes. At higher doses, this compound may exhibit toxic or adverse effects, including potential respiratory irritation and skin irritation. It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial properties .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of specific enzymes. These interactions can lead to changes in the overall metabolic profile of the cell, affecting various biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall cellular effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. The precise localization of this compound is essential for its role in various biochemical processes .

Propiedades

IUPAC Name |

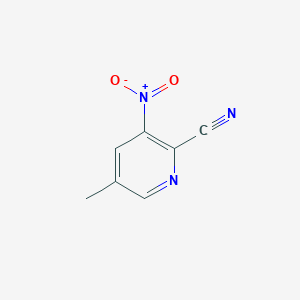

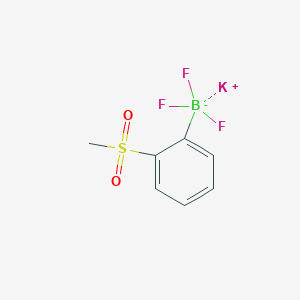

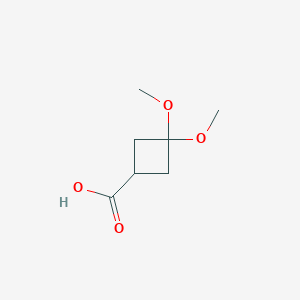

potassium;trifluoro-(2-methylsulfonylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXDHUNDHNZMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1S(=O)(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635789 | |

| Record name | Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850623-65-3 | |

| Record name | Borate(1-), trifluoro[2-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)